molecular formula C13H24N2O3 B063639 Tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate CAS No. 178312-51-1

Tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate

Cat. No.: B063639
CAS No.: 178312-51-1
M. Wt: 256.34 g/mol
InChI Key: DRYSGWPVVVBDNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate is a chemical compound with the molecular formula C13H24N2O3 It is a derivative of azetidine and piperidine, featuring a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with piperidine derivatives under specific conditions. One common method involves the use of tert-butyl chloroformate as a protecting group for the carboxylate functionality. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through standard techniques like column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, which is essential for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and the azetidine ring play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, depending on its structural modifications .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate
  • Tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate
  • Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate dihydrochloride

Uniqueness

Tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyl group and azetidine ring make it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-13(2,3)18-12(17)15-7-10(8-15)14-6-4-5-11(16)9-14/h10-11,16H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYSGWPVVVBDNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2CCCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1-(t-butoxycarbonyl)-3-methanesulphonyloxyazetidine (see International Patent Application Publication no. WO93/19059) (1.5 g, 4.78 mmol) and 3-hydroxypiperidine (1.9 g, 4 mol. equiv.) was heated at 110° C. for sixteen hours. The mixture was cooled to room temperature and partitioned between ethyl acetate (100 ml) and 5% aqueous sodium bicarbonate solution (100 ml). The layers were separated and the aqueous phase was extracted with a further portion of ethyl acetate (100 ml). The combined organic layers were dried over anhydrous magnesium sulphate. The solution was filtered, the solvent removed from the filtrate under reduced pressure and the crude product purified by column chromatography using silica gel eluting with methanol:dichloromethane (1:9, by volume) to give the title compound (1.4 g). TLC Rf=0.3 (silica, methanol:dichloromethane, 1:9, by volume).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.